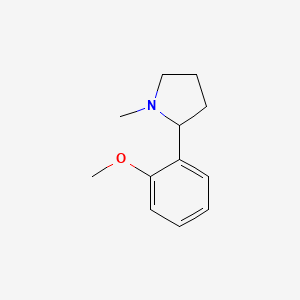
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring.
Another method involves the cyclization of 2-methoxyphenylacetic acid with methylamine in the presence of a dehydrating agent like thionyl chloride. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired pyrrolidine compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) with alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrrolidine derivatives
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be compared with other similar compounds such as:
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-Methoxyphenylacetic acid: Utilized in the synthesis of various organic compounds.
Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in “party pills.”
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
164737-34-2 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-13-9-5-7-11(13)10-6-3-4-8-12(10)14-2/h3-4,6,8,11H,5,7,9H2,1-2H3 |
Clave InChI |
LGSAUUFTGRAKGB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






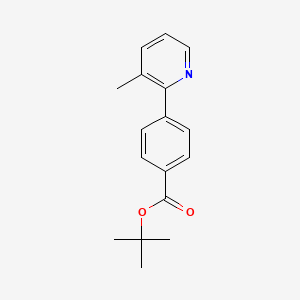
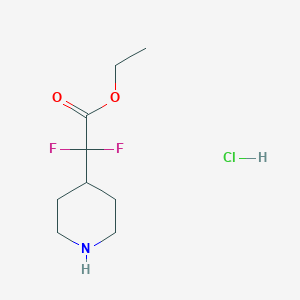

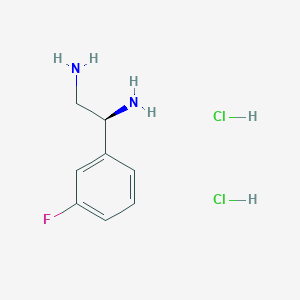
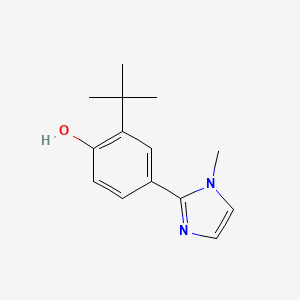
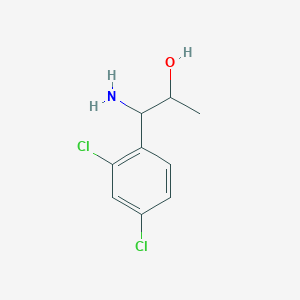
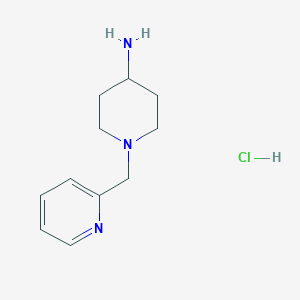
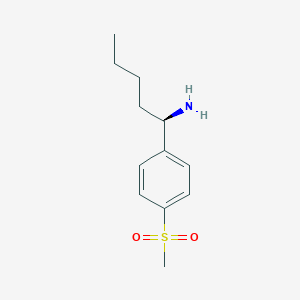
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
